Steroid sulfatase-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Steroid sulfatase-IN-3 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which are precursors to biologically active estrogens and androgens .

Preparation Methods

The synthesis of Steroid sulfatase-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:

Formation of the core structure: This step involves the construction of the core steroid structure through various organic reactions such as aldol condensation, Michael addition, and cyclization.

Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity. This may involve reactions such as sulfonation, esterification, and amination.

Chemical Reactions Analysis

Steroid sulfatase-IN-3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases

Scientific Research Applications

Steroid sulfatase-IN-3 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the mechanisms of steroid metabolism and the role of steroid sulfatase in various biochemical pathways.

Biology: It is used to investigate the physiological and pathological roles of steroid sulfatase in different tissues and organs.

Industry: It is used in the development of new drugs and therapeutic agents targeting steroid sulfatase.

Mechanism of Action

Steroid sulfatase-IN-3 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of steroid sulfates into their active forms, reducing the levels of biologically active estrogens and androgens. The inhibition of steroid sulfatase can disrupt the growth of hormone-dependent tumors and other pathological conditions associated with elevated steroid levels .

Comparison with Similar Compounds

Steroid sulfatase-IN-3 is unique compared to other steroid sulfatase inhibitors due to its high potency and selectivity. Similar compounds include:

Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for breast and prostate cancer.

667 COUMATE: An irreversible steroid sulfatase inhibitor with a phenol sulfamate ester as its active pharmacophore.

Dual aromatase-sulfatase inhibitors: Compounds that inhibit both aromatase and steroid sulfatase, providing a dual mechanism of action for the treatment of hormone-dependent cancers.

This compound stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound for scientific research and therapeutic development.

Properties

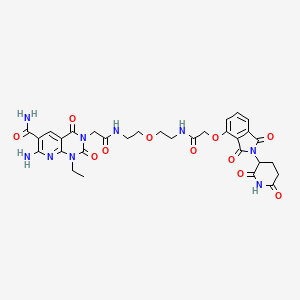

Molecular Formula |

C17H21ClN2O4S |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

[4-(1-adamantylcarbamoyl)-2-chlorophenyl] sulfamate |

InChI |

InChI=1S/C17H21ClN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23) |

InChI Key |

FEJKGMZPNSBOTF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)

![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)